Cas no 54707-83-4 (1H-Imidazole,4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (1:1))

1H-Imidazole,4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (1:1) structure
54707-83-4 structure
Product Name:1H-Imidazole,4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (1:1)
Numero CAS:54707-83-4
MF:C13H19ClN2
MW:238.756362199783
CID:374735
PubChem ID:3016907
Update Time:2025-04-19

1H-Imidazole,4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Imidazole,4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-, hydrochloride (1:1)
    • 2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole,hydrochloride
    • 4,5-dihydro-2-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole monohydrochloride
    • 2-(2,4,6-trimethylbenzyl)-4,5-dihydro-1H-imidazole hydrochloride
    • 4,5-Dihydro-2-((2,4,6-trimethylphenyl)methyl)-1H-imidazole monohydrochloride
    • Lerimazoline hydrochloride
    • PG85ABA8RC
    • UNII-PG85ABA8RC
    • DTXSID60203171
    • NS00059275
    • 2-(2,4,6-Trimethyl-benzyl)-2-imidazolin-hydrochlorid
    • TRIMAZOLINE HYDROCHLORIDE
    • 1H-IMIDAZOLE, 4,5-DIHYDRO-2-((2,4,6-TRIMETHYLPHENYL)METHYL)-, HYDROCHLORIDE (1:1)
    • AKOS025296151
    • 54707-83-4
    • 2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride
    • EINECS 259-298-8
    • LERIMAZOLINE HYDROCHLORIDE [WHO-DD]
    • SCHEMBL7969470
    • Inchi: 1S/C13H18N2.ClH/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13;/h6-7H,4-5,8H2,1-3H3,(H,14,15);1H
    • Chiave InChI: PPDOMMDYAGCCGF-UHFFFAOYSA-N
    • Sorrisi: Cl.N1CCN=C1CC1C(C)=CC(C)=CC=1C

Proprietà calcolate

  • Massa esatta: 238.12387
  • Massa monoisotopica: 238.124
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 235
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 24.4Ų

Proprietà sperimentali

  • Punto di ebollizione: 382.3°C at 760 mmHg
  • Punto di infiammabilità: 185°C
  • PSA: 24.39
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti